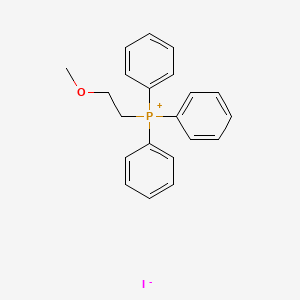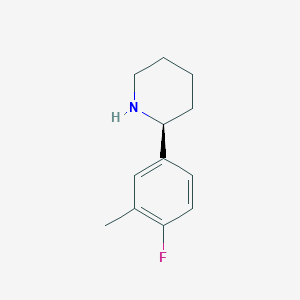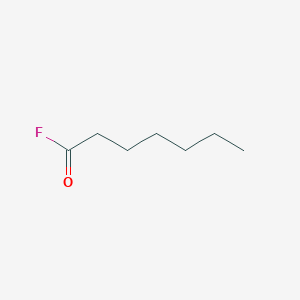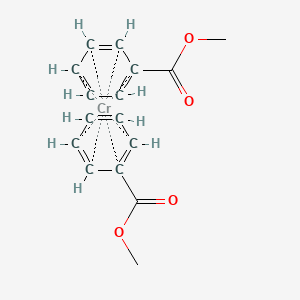
5-Hydroxy-1-phenyl-1-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-phenyl-1-pentanone is an organic compound with the molecular formula C11H14O2. It is a β-hydroxy ketone characterized by a hydroxy group at position 5 and a phenyl group at position 1 on the pentanone chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Hydroxy-1-phenyl-1-pentanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . This reaction produces 1-phenyl-1-pentanone, which can then be hydroxylated to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-phenyl-1-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 5-oxo-1-phenyl-1-pentanone or 5-carboxy-1-phenyl-1-pentanone.
Reduction: 5-hydroxy-1-phenylpentanol.
Substitution: 5-chloro-1-phenyl-1-pentanone or 5-bromo-1-phenyl-1-pentanone.
Applications De Recherche Scientifique
5-Hydroxy-1-phenyl-1-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives are studied for their potential therapeutic effects in treating neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-hydroxy-1-phenyl-1-pentanone involves its interaction with molecular targets and pathways. It is known to inhibit the enzyme carbonyl reductase, which plays a role in various metabolic processes . Additionally, it forms intramolecular hydrogen bonds with the hydroxyl group, enhancing its inhibitory effects on certain biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1-pentanone: Lacks the hydroxyl group at position 5.
5-oxo-1-phenyl-1-pentanone: Contains a ketone group instead of a hydroxyl group.
5-chloro-1-phenyl-1-pentanone: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
5-Hydroxy-1-phenyl-1-pentanone is unique due to its β-hydroxy ketone structure, which imparts specific chemical reactivity and biological activity. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
5-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H14O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
Clé InChI |
JDXNTJVIHPAPPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)



![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)





